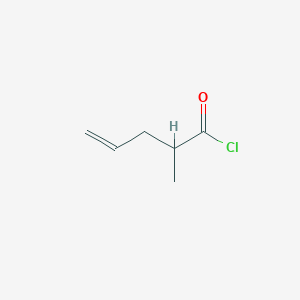

2-Methyl-4-pentenoyl chloride

Description

2-Methyl-4-pentenoyl chloride is an acyl chloride derivative characterized by a five-carbon chain with a methyl substituent at the second carbon and a double bond at the fourth position. Its molecular formula is C₆H₉ClO, and its structure features a reactive carbonyl chloride group (-COCl), making it highly electrophilic. This compound is primarily used in organic synthesis for the preparation of esters, amides, and other acylated derivatives. However, due to its α,β-unsaturated carbonyl system, it may also participate in conjugate addition reactions.

Limited data on its physical properties are available in the provided evidence, but analogous acyl chlorides (e.g., 2-methylbenzoyl chloride) suggest a boiling point range of 200–220°C and a molecular weight of ~154–185 g/mol depending on substituents .

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

2-methylpent-4-enoyl chloride |

InChI |

InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3 |

InChI Key |

HTTKEPDLBPWWPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form amides, esters, or thioesters.

Reaction with Amines

2-Methyl-4-pentenoyl chloride reacts with amines under Lewis acid catalysis to yield amides. For example:

-

Example : Reaction with pyrrolidine derivatives in the presence of TiCl₄(THF)₂ produces N-(2-methyl-4-pentenoyl)-pyrrolidine with high diastereoselectivity (95:5 anti:syn) and 74% yield .

Conditions :

-

Catalyst : TiCl₄(THF)₂ (20 mol%)

-

Solvent : CH₂Cl₂

-

Base : i-Pr₂NEt

-

Temperature : 23°C

Reaction with Alcohols

Alcohols react with the compound to form esters, often facilitated by bases like pyridine to neutralize HCl byproducts.

Hydrolysis

Hydrolysis in aqueous conditions regenerates the parent carboxylic acid:

-

Rate acceleration : Occurs under acidic or basic conditions.

Addition Reactions

The pentenoyl group’s double bond participates in electrophilic additions. For instance:

-

Radical addition : Reacts with chlorine atoms in atmospheric studies, where substituents like methyl groups enhance reactivity due to inductive effects .

Lewis Acid-Catalyzed Rearrangements

TiCl₄-catalyzed Claisen rearrangements enable stereoselective synthesis of complex architectures. For example:

-

Acyl-Claisen rearrangement : Produces γ,δ-unsaturated carbonyl compounds with quaternary stereocenters .

Mechanistic Insight :

-

Lewis acid (TiCl₄) activates the acyl chloride.

-

Nucleophilic attack by the allylic amine forms an intermediate.

3. -Sigmatropic rearrangement yields the final product .

Kinetic and Steric Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methylbenzoyl Chloride

- Molecular Formula : C₈H₇ClO

- Molecular Weight : 154.59 g/mol

- Boiling Point : 213°C

- Reactivity: The aromatic ring stabilizes the acyl chloride group, reducing electrophilicity compared to aliphatic analogues like 2-methyl-4-pentenoyl chloride. This compound is commonly used in Friedel-Crafts acylation .

4-Methoxyphenacyl Chloride

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.61 g/mol

- Melting Point : 98–100°C

- Reactivity: The methoxy group at the para position enhances electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. Unlike this compound, this compound is more suited for photo-removable protecting groups in organic synthesis .

Pentanoyl Chloride

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Boiling Point : 128–130°C

- Reactivity: Lacking the methyl substituent and double bond of this compound, pentanoyl chloride is less sterically hindered and more reactive in standard acylation reactions.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 2-Methyl-4-pentenoyl Cl | C₆H₉ClO | ~140–160 (estimated) | ~200–220 (estimated) | α,β-unsaturated system for conjugation |

| 2-Methylbenzoyl Cl | C₈H₇ClO | 154.59 | 213 | Aromatic stabilization |

| 4-Methoxyphenacyl Cl | C₉H₉ClO₂ | 184.61 | N/A (mp 98–100) | Photoactive protecting group |

| Pentanoyl Cl | C₅H₉ClO | 120.58 | 128–130 | High electrophilicity |

Key Research Findings

- Reactivity Differences: The α,β-unsaturated system in this compound enables conjugate additions (e.g., with amines or Grignard reagents), a feature absent in saturated analogues like pentanoyl chloride.

- Stability: Aromatic acyl chlorides (e.g., 2-methylbenzoyl chloride) exhibit greater thermal stability due to resonance effects, whereas aliphatic variants (including this compound) are more prone to hydrolysis .

- Synthetic Utility: this compound’s conjugated system is advantageous in synthesizing complex molecules like prostaglandin intermediates, as noted in studies on analogous α,β-unsaturated acyl chlorides.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-4-pentenoyl chloride in laboratory settings?

- Methodological Answer:

- Use engineering controls (e.g., fume hoods) to limit airborne exposure, as recommended for volatile chlorinated compounds .

- Implement personal protective equipment (PPE) : nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Establish emergency protocols : eye-wash stations and showers must be accessible, and contaminated clothing should be removed immediately .

- Monitor airborne concentrations with real-time sensors and enforce strict hygiene practices (e.g., no eating/drinking in labs) .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a polar column (e.g., DB-5) to separate impurities, with mass spectra compared to reference libraries .

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra for characteristic peaks (e.g., allylic protons at δ 5.2–5.8 ppm, carbonyl carbon at δ 170–175 ppm).

- Titration : Quantify active chloride content via argentometric titration to confirm reactivity .

Q. What solvents are compatible with this compound for nucleophilic acyl substitution reactions?

- Methodological Answer:

- Dry, aprotic solvents (e.g., dichloromethane, THF) are optimal to prevent hydrolysis.

- Avoid protic solvents (e.g., water, alcohols) due to rapid acyl chloride degradation .

- For air-sensitive reactions, use Schlenk-line techniques under inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during esterification using this compound?

- Methodological Answer:

- Temperature control : Maintain reactions at 0–5°C to suppress side reactions (e.g., elimination or polymerization) .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, minimizing decomposition .

- Stoichiometric adjustments : Employ a 1.2:1 molar ratio of acyl chloride to nucleophile to ensure complete conversion .

Q. What advanced techniques are used to study the degradation pathways of this compound in aqueous environments?

- Methodological Answer:

- High-Resolution LC-MS : Track hydrolysis products (e.g., 2-methyl-4-pentenoic acid) and identify transient intermediates .

- Isotopic labeling : Use or -labeled water to elucidate mechanistic steps via kinetic isotope effects .

- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states .

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

- Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR (carbonyl stretch at ~1800 cm), and X-ray crystallography (if crystalline derivatives are obtainable) .

- Dynamic NMR experiments : Analyze temperature-dependent splitting to confirm conformational isomerism .

- Collaborative databases : Compare data with peer-reviewed repositories (e.g., PubChem, Reaxys) to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.